4-{[1-(2-Methyl-1,3-thiazole-4-carbonyl)piperidin-4-yl]methoxy}-6-phenylpyrimidine
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Overview
Description
4-{[1-(2-Methyl-1,3-thiazole-4-carbonyl)piperidin-4-yl]methoxy}-6-phenylpyrimidine is a complex organic compound that features a pyrimidine core substituted with a phenyl group and a methoxy group linked to a piperidine ring The compound also contains a thiazole ring, which is known for its biological activity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1-(2-Methyl-1,3-thiazole-4-carbonyl)piperidin-4-yl]methoxy}-6-phenylpyrimidine typically involves multiple steps, starting with the preparation of the thiazole and pyrimidine intermediates. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process. The choice of reagents and catalysts would be critical to ensure the scalability and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-{[1-(2-Methyl-1,3-thiazole-4-carbonyl)piperidin-4-yl]methoxy}-6-phenylpyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, potentially altering the compound’s biological activity.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds, affecting the compound’s stability and reactivity.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The choice of solvent and temperature conditions would depend on the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions could introduce a variety of functional groups, depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The thiazole and pyrimidine rings are known for their biological activity, making this compound a potential candidate for drug discovery and development.
Medicine: The compound’s unique structure could make it useful in the design of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: The compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-{[1-(2-Methyl-1,3-thiazole-4-carbonyl)piperidin-4-yl]methoxy}-6-phenylpyrimidine would depend on its specific application. In a biological context, the compound could interact with specific enzymes or receptors, modulating their activity. The thiazole ring, in particular, is known for its ability to bind to metal ions, which could play a role in its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole derivatives: These compounds share the thiazole ring and are known for their antimicrobial activity.
1,2,4-Triazole derivatives: These compounds are structurally similar and have been studied for their anticancer properties.
Indole derivatives: These compounds have a similar aromatic structure and are known for their diverse biological activities.
Uniqueness
What sets 4-{[1-(2-Methyl-1,3-thiazole-4-carbonyl)piperidin-4-yl]methoxy}-6-phenylpyrimidine apart is its unique combination of functional groups, which could confer a distinct set of properties and activities. The presence of both a thiazole and a pyrimidine ring in the same molecule is relatively rare and could lead to novel interactions and applications.
Properties
IUPAC Name |
(2-methyl-1,3-thiazol-4-yl)-[4-[(6-phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2S/c1-15-24-19(13-28-15)21(26)25-9-7-16(8-10-25)12-27-20-11-18(22-14-23-20)17-5-3-2-4-6-17/h2-6,11,13-14,16H,7-10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIYHYPUUSBIEMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C(=O)N2CCC(CC2)COC3=NC=NC(=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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